1-[(3,4-dimethoxyphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole
Description
1-[(3,4-Dimethoxyphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core substituted at the 1-position with a 3,4-dimethoxyphenylmethyl group and at the 2-position with an ethyl group. The benzodiazole scaffold (a fused benzene and diazole ring system) is known for its versatility in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-2-ethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-18-19-14-7-5-6-8-15(14)20(18)12-13-9-10-16(21-2)17(11-13)22-3/h5-11H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLMPDSWZNVYRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzyl chloride with 2-ethyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs Within the Benzodiazole Family
- 2-[(3,4-Dimethoxyphenyl)methyl]-1H-1,3-benzodiazole (CAS 59077-64-4) Molecular Formula: C₁₆H₁₆N₂O₂ Key Differences: Lacks the 2-ethyl group present in the target compound. Impact: The absence of the ethyl group reduces molecular weight (268.31 vs.
Heterocyclic Derivatives with Similar Substituents
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole
- Molecular Formula : C₁₂H₁₂N₆O₂
- Key Differences : Benzotriazole core (vs. benzodiazole) with a nitroimidazole-propyl chain.
- Impact : The nitro group is electron-withdrawing, increasing reactivity compared to the electron-rich dimethoxyphenyl group in the target compound. This may render it more suitable for antibacterial applications .
- 1-(2-Methylphenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole Molecular Formula: C₁₅H₁₃N₃S Key Differences: Incorporates a sulfur-containing thiazolo ring.
Compounds with Shared Methoxy Substitutions
- 1-(3,4-Dimethoxyphenyl)-3-(2,4,6-trimethoxyphenyl)-1-propanone (Compound 2 in ) Molecular Formula: C₂₀H₂₂O₆ Key Differences: Dihydrochalcone core (vs. benzodiazole) with multiple methoxy groups. Impact: The dihydrochalcone structure is associated with antioxidant properties, suggesting that the methoxy groups in the target compound may similarly contribute to radical-scavenging activity, albeit via a different mechanism .
Pharmaceutical Agents with Dimethoxyphenyl Motifs
- Verapamil Molecular Formula: C₂₇H₃₈N₂O₄ Key Differences: A calcium channel blocker with a 3,4-dimethoxyphenyl group but a distinct nitrile-containing backbone.
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analysis.
Research Implications and Limitations
- Structural Insights: The 2-ethyl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration compared to its non-ethyl analog .
- Functional Comparisons : Thiazolo and benzotriazole derivatives () suggest that heteroatom variations significantly alter electronic properties and biological targets.
- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating further studies on its bioavailability, toxicity, and mechanism of action.
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and neuroprotective properties, supported by case studies and research findings.
Chemical Structure
The compound features a benzodiazole ring system substituted with a 3,4-dimethoxyphenyl group and an ethyl group. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related benzodiazole derivatives have shown promising results against various bacterial strains.
- Case Study : A study focused on a dimethoxybenzimidazole analogue demonstrated effective inhibition of microbial topoisomerase with an IC50 value of <10 µM against Escherichia coli topoisomerase I, while showing minimal cytotoxicity to mammalian cells (IC50 >54 µM) . This suggests potential for developing new antimicrobials targeting bacterial infections.
| Compound | Target | IC50 (µM) |
|---|---|---|
| Benzimidazole analogue | E. coli topoisomerase I | <10 |
| Benzimidazole analogue | Human topoisomerase I | >54 |
Anticancer Activity
The anticancer potential of benzodiazole derivatives has been widely studied. Compounds in this class have been shown to exhibit cytotoxic effects against various cancer cell lines.
- Research Findings : A derivative of 1,2,4-oxadiazole linked to benzopyrimidinones showed significant antitumor activity with IC50 values as low as 2.76 µM against ovarian cancer cell lines (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) . This highlights the potential of modifying the benzodiazole structure to enhance anticancer efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| OVXF 899 (Ovarian) | 2.76 |
| PXF 1752 (Pleural Mesothelioma) | 9.27 |
Neuroprotective Effects
The neuroprotective properties of benzodiazole derivatives are also under investigation. Compounds with similar structures have shown promise in targeting neurodegenerative diseases.
- Example : A study on related compounds indicated that they exhibit affinity for metabotropic glutamate receptors, which are crucial in the treatment of conditions like stroke and epilepsy .
The biological activity of this compound can be attributed to several mechanisms:
- Topoisomerase Inhibition : Compounds in this class often inhibit bacterial topoisomerases more effectively than human counterparts, making them selective for bacterial targets .
- Receptor Modulation : Affinity for specific receptors involved in neurotransmission suggests potential for neuroprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
